Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate
Overview
Description
“Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate” is a chemical compound with the molecular formula C11H9BrO2 . It has a molecular weight of 253.09 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate” consists of a benzoate group (a benzene ring attached to a carboxylate group) and a 3-bromoprop-1-yn-1-yl group .Physical And Chemical Properties Analysis
“Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate” has a molecular weight of 253.09200 . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Base-Catalyzed Intramolecular [4+2]-Cycloaddition
Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate can be used in base-catalyzed intramolecular [4+2]-cycloaddition reactions . This process involves the cyclization of [3- (4-bromo (or methyl)phenylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides .
Synthesis of Tetrahydroisoquinoline-3-carboxylic Acid Derivatives
This compound is used in the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives . These derivatives have various applications in medicinal chemistry.
Propargylation of Dianion of Beta-Keto Esters
Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate acts as a propargylating agent and is used for the alkylation of the dianion of beta-keto esters at the gamma-carbon . This reaction is important in the synthesis of various organic compounds.
Synthesis of Allenic Alcohols and Terminal Conjugated Enynes
This compound plays an important role in the synthesis of allenic alcohols and terminal conjugated enynes . These compounds are important in the field of synthetic organic chemistry.
Synthesis of Propargyl Compounds
Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate can be used in the synthesis of propargyl compounds . These compounds have shown cytotoxic activity against various cell lines, indicating their potential use in cancer research .
Synthesis of Isomeric N-[7-bromo-2(3)-methyl-1-phenylnaphthalen-3(2)-ylmethyl]piperidines and -morpholines
An accessible method has been developed for the synthesis of 6-bromo (or methyl)-4-phenyl-2,3,3a,4-tetrahydro-1H-benzo[f]isoindol-2-ium bromides, isomeric N-[7-bromo-2(3)-methyl-1-phenylnaphthalen-3(2)-ylmethyl]piperidines and -morpholines, and their 7-methyl-substituted analogs . These compounds have potential applications in various fields of chemistry.
properties
IUPAC Name |
methyl 4-(3-bromoprop-1-ynyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATQZSUUYWJNPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00819098 | |
Record name | Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00819098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate | |
CAS RN |
61266-35-1 | |
Record name | Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00819098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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